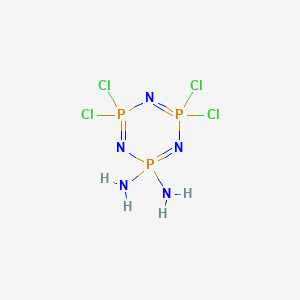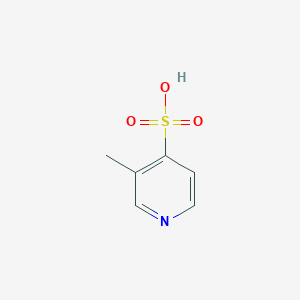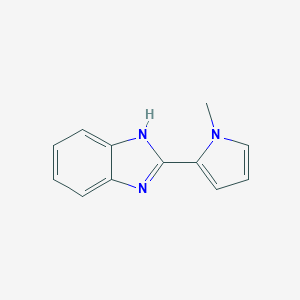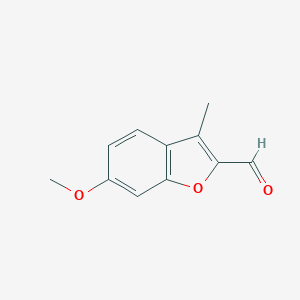
Ammonium tetraphenylborate
Vue d'ensemble
Description
Ammonium tetraphenylborate is an organoboron compound with the chemical formula NH₄B(C₆H₅)₄. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents. This compound is known for its use in various chemical applications, particularly in the field of analytical chemistry.
Mécanisme D'action
Target of Action
Ammonium tetraphenylborate (NH4B(C6H5)4) is a chemical compound that primarily targets electron traps . These traps play a crucial role in the formation of stable triplet states when the compound is excited by UV light .
Mode of Action
The compound undergoes a reversible thermal dissociation , releasing free tetramethyl guanidinium (TMG) . This thermally reversible organocatalyst can be readily introduced as an additive in industrially relevant materials such as disulfide-containing polyurethane networks (PU) that undergo disulfide exchange in the presence of a base catalyst .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the capture of electrons on electron traps , leading to the formation of stable triplet states . This process is characterized by self-sensitized luminescence .
Pharmacokinetics
The solubility of this compound in acetone, water, and their mixtures was studied, and it was found that the solubility in a mixed solvent passes through a maximum for all the salts .
Result of Action
The result of the action of this compound is the formation of stable triplet states due to the capture of electrons on electron traps . This leads to self-sensitized luminescence . In addition, the compound’s reversible thermal dissociation allows for multiple reprocessing cycles while effectively maintaining a creep-free state at service temperature .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature. For instance, the compound undergoes a reversible thermal dissociation, which is a temperature-dependent process . Furthermore, the solubility of the compound, which can affect its bioavailability and efficacy, varies depending on the solvent used .
Analyse Biochimique
Biochemical Properties
Ammonium tetraphenylborate is known to interact with various biomolecules. For instance, it has been observed to form π-facial hydrogen bonds with phenyl rings This interaction could potentially influence the behavior of enzymes and proteins that contain aromatic amino acids
Cellular Effects
It has been suggested that the compound may influence cellular processes by interacting with certain biomolecules For example, its ability to form hydrogen bonds with phenyl rings could potentially affect the structure and function of proteins within cells
Molecular Mechanism
It is known to form hydrogen bonds with phenyl rings , which could potentially influence the behavior of biomolecules at the molecular level
Temporal Effects in Laboratory Settings
It has been suggested that the compound may exhibit self-sensitized luminescence, indicating the formation of stable triplet states due to the capture of electrons on electron traps
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium tetraphenylborate can be synthesized by reacting sodium tetraphenylborate with ammonium chloride in an aqueous solution. The reaction proceeds as follows:
NaB(C6H5)4+NH4Cl→NH4B(C6H5)4+NaCl
The reaction mixture is stirred, and the precipitate formed is filtered, washed, and dried to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process may include additional purification steps such as recrystallization to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium tetraphenylborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in ion-exchange reactions where the tetraphenylborate anion is replaced by other anions.
Complex Formation: It forms complexes with metal ions, which can be used in analytical chemistry for the detection and quantification of metal ions.
Common Reagents and Conditions
Reagents: Common reagents include sodium tetraphenylborate, ammonium chloride, and various metal salts.
Conditions: Reactions are typically carried out in aqueous or organic solvents at room temperature.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, in ion-exchange reactions, the product is the corresponding ammonium salt of the exchanged anion .
Applications De Recherche Scientifique
Ammonium tetraphenylborate has several applications in scientific research:
Analytical Chemistry: It is used as a reagent for the detection and quantification of metal ions in solution.
Electrochemistry: It is used in the preparation of ion-selective electrodes for potentiometric measurements.
Organic Synthesis: It serves as a phenyl donor in palladium-catalyzed cross-coupling reactions to prepare arylalkenes and biaryl compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium tetraphenylborate
- Potassium tetraphenylborate
- Tetrabutylammonium tetraphenylborate
Comparison
This compound is unique in its ability to form stable complexes with a wide range of metal ions, making it particularly useful in analytical applications. Compared to sodium and potassium tetraphenylborate, the ammonium salt is less soluble in water, which can be advantageous in certain analytical procedures .
Propriétés
IUPAC Name |
azanium;tetraphenylboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.H3N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H3/q-1;/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFYDLYRTYMBIL-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561024 | |
| Record name | Ammonium tetraphenylborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14637-34-4 | |
| Record name | Ammonium tetraphenylborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium tetraphenylborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















